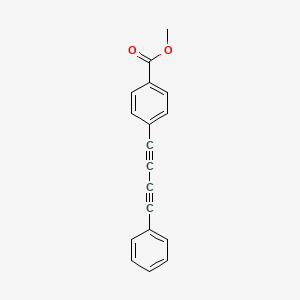

Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-(4-phenylbuta-1,3-diynyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2/c1-20-18(19)17-13-11-16(12-14-17)10-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,11-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJXIAIGBRMEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate typically involves the reaction of methyl 4-iodobenzoate with phenylbuta-1,3-diyn-1-yl lithium under an inert atmosphere . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products . The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the triple bonds to double or single bonds.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid.

Reduction: Formation of partially or fully hydrogenated derivatives.

Substitution: Formation of various substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enabling nucleophilic substitutions .

- Polar substituents (-OH, -NH₂) enhance aqueous solubility but may reduce thermal stability .

- The phenylbutadiynyl group extends π-conjugation, improving optoelectronic performance compared to mono-alkyne analogs .

Key Observations :

- Catalyst choice (e.g., PdCl₂ vs. Pd(PPh₃)₂Cl₂) impacts reaction efficiency and byproduct formation .

- Steric hindrance from bulky substituents (e.g., 4-bromophenyl in C2) reduces yields compared to smaller groups (e.g., -F in C4) .

Physicochemical and Spectroscopic Properties

Comparative data for diynylbenzoates include:

Key Observations :

- Aromatic proton signals in ¹H NMR are diagnostic for substitution patterns .

- HRMS confirms molecular integrity, with deviations <2 ppm in all cases .

Biologische Aktivität

Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview.

- IUPAC Name : Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate

- Molecular Formula : C₁₈H₁₂O₂

- CAS Number : 297178-34-8

- Physical Form : Pale-yellow to yellow-brown solid

- Purity : 95% .

Biological Activity Overview

The biological activity of Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate is primarily linked to its potential as an insecticide and its effects on various biological systems.

Insecticidal Activity

Recent studies have explored compounds similar in structure to Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate for their insecticidal properties. For example, research on the larvicidal activity against Aedes aegypti, a vector for several viral diseases, indicates that structural modifications can significantly influence biological efficacy. Compounds with similar aromatic and aliphatic features have shown promising results in reducing mosquito populations, suggesting that Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate could exhibit similar activities .

Case Study 1: Insecticidal Evaluation

In a comparative study of various compounds against Aedes aegypti, certain derivatives demonstrated significant larvicidal activity with LC50 values indicating effective concentrations for pest control. While specific data for Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate is limited, the structural characteristics suggest potential effectiveness in similar applications .

Case Study 2: Toxicity Assessment

In assessing the safety profile of compounds related to Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate, studies have shown that certain derivatives exhibit low cytotoxicity towards human cells at high concentrations (up to 5200 μM), indicating a favorable safety margin for potential therapeutic applications .

The mechanisms by which Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate may exert its biological effects are not fully elucidated but are likely linked to its ability to interact with cellular pathways involved in inflammation and pest resistance.

Inflammatory Pathways

Research has indicated that compounds with similar structures can modulate inflammatory responses through pathways such as NF-kB signaling. This suggests that Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate could possess anti-inflammatory properties worth further investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound’s synthesis typically involves coupling reactions to introduce the phenylbutadiyne moiety. A Sonogashira coupling between methyl 4-iodobenzoate and phenylbutadiyne derivatives is a plausible route, as seen in analogous benzoate syntheses . Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄), copper iodide co-catalysts, and inert conditions. Reaction monitoring via TLC or HPLC is critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves yield and purity .

Q. Which analytical techniques are most reliable for characterizing Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with diagnostic peaks for the diyne group (δ ~2.5–3.5 ppm for protons near triple bonds) and aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₇H₁₀O₂, exact mass 246.0681) .

- X-ray Crystallography : For unambiguous structure determination, SHELXL (via SHELX suite) is widely used for small-molecule refinement. Crystallization in solvents like dichloromethane/hexane mixtures is recommended .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Based on structurally related benzoates, the compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation hazards) . Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid aerosol formation. Store in a cool, dry place away from oxidizers. Emergency procedures include rinsing exposed skin/eyes with water and seeking medical attention .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate?

- Methodological Answer : Contradictions in NMR or HRMS data may arise from impurities (e.g., unreacted starting materials) or isomerism. Strategies include:

- Repetitive Purification : Use gradient elution in column chromatography or recrystallization to isolate the pure compound .

- Advanced Spectroscopic Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals, while HPLC-MS identifies trace impurities .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (using Gaussian or ORCA software) .

Q. What experimental approaches can elucidate the electronic properties of the phenylbutadiyne moiety in this compound?

- Methodological Answer :

- UV-Vis and Fluorescence Spectroscopy : Assess π-conjugation effects; the diyne group may exhibit strong absorption in 250–350 nm ranges. Solvent polarity studies (e.g., in DMSO vs. hexane) reveal environmental sensitivity .

- Cyclic Voltammetry (CV) : Measures redox potentials to evaluate electron-withdrawing/donating effects.

- DFT Calculations : Optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gaps) using software like Gaussian. Compare with experimental data to validate electronic behavior .

Q. How can researchers explore potential biological applications of this compound despite limited existing data?

- Methodological Answer :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like HDACs or kinases, leveraging structural analogs (e.g., sodium phenylbutyrate’s HDAC inhibition ).

- In Vitro Assays : Test antimicrobial activity via broth microdilution (CLSI guidelines) or anticancer potential using MTT assays on cancer cell lines. Include positive controls (e.g., doxorubicin) and dose-response curves .

- Metabolic Stability Studies : Use liver microsomes to assess compound degradation, guiding further structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.